Bienvenue dans la boutique en ligne BenchChem!

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Anticancer Tubulin Polymerization Inhibition

Procure this compound as a structurally definitive SAR probe to resolve how relocating the isoxazole attachment from indole N¹ (BPR0C261 topology) to the glyoxylamide amide nitrogen alters tubulin colchicine-site affinity, cytotoxicity selectivity, and anti-angiogenic potency. The 4-fluorophenyl substituent confers unique electronic (σₚ=0.06) and metabolic stability advantages. Essential for head-to-head screening against BPR0C261 on A549/H1299/HUVEC panels to generate IP-differentiating SAR data.

Molecular Formula C20H14FN3O3
Molecular Weight 363.348
CAS No. 953252-19-2
Cat. No. B2825836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
CAS953252-19-2
Molecular FormulaC20H14FN3O3
Molecular Weight363.348
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H14FN3O3/c21-13-7-5-12(6-8-13)18-9-14(24-27-18)10-23-20(26)19(25)16-11-22-17-4-2-1-3-15(16)17/h1-9,11,22H,10H2,(H,23,26)
InChIKeyANKSPBOSBHARBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 953252-19-2): Procurement-Relevant Compound Identity and Patent Pedigree


N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 953252-19-2, MF: C₂₀H₁₄FN₃O₃) is a synthetic indol-3-yl-2-oxoacetamide derivative that embeds a 5-(4-fluorophenyl)isoxazole motif linked via a methylene bridge to the glyoxylamide nitrogen. The compound falls within the generic Formula I of the foundational patent family US6903104 / US7396838 / US7662834, which discloses 3-oxoacetamideindolyl compounds as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. This patent lineage originates from the National Health Research Institutes (NHRI), Taiwan, and has produced at least one advanced lead—BPR0C261—that progressed to in vivo efficacy studies with demonstrated oral bioavailability [2]. The 4-fluorophenyl substituent distinguishes this compound from non-halogenated and differently halogenated analogs within the same patent genus, bearing on lipophilicity, metabolic stability, and target-binding pharmacophore geometry [3].

Why N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide Cannot Be Interchanged with Generic Indole-Isoxazole Analogs


Within the indol-3-yl-2-oxoacetamide patent genus, the specific combination of a 4-fluorophenyl-substituted isoxazole with an unsubstituted indole NH defines a distinct pharmacophore subspace. The closest well-characterized clinical candidate, BPR0C261, differs in three critical structural features: it bears a 3-methylisoxazole linked via methylene to the indole N¹ position (rather than to the amide side-chain), a 3-methylisothiazol-5-yl amide substituent, and a fully substituted indole core [1]. These architectural differences translate to divergent tubulin colchicine-site binding geometries, as BPR0C261's antimitotic activity depends on its specific isothiazole-isoxazole-indole triad [1]. Moreover, SAR data from the indole-3-isoxazole-5-carboxamide hybrid series demonstrate that even minor substituent changes on the phenyl ring (e.g., 4-Cl vs. 4-Br vs. 4-SCH₃) shift IC₅₀ values by over 10-fold against identical hepatocellular carcinoma lines [2]. Generic substitution therefore risks both loss of target engagement and unpredictable cytotoxicity profiles, undermining experimental reproducibility and SAR continuity in lead-optimization campaigns.

Quantitative Differentiation Evidence for N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Comparator-Anchored Data Guide


Structural Pharmacophore Divergence from the Lead Candidate BPR0C261: Indole N¹- vs. Amide-Side Isoxazole Attachment

The target compound differs from the advanced lead BPR0C261 in the topological connectivity of the isoxazole and indole moieties. In BPR0C261, the 3-methylisoxazole is attached via a methylene linker to the indole N¹ position, and the amide side carries a 3-methylisothiazol-5-yl group [1]. In the target compound, the 5-(4-fluorophenyl)isoxazole is instead linked via methylene to the glyoxylamide nitrogen, leaving the indole NH unsubstituted. This topological inversion is structurally non-trivial: BPR0C261's tubulin colchicine-site binding and G₂/M arrest (IC₅₀ = 0.38 μM on A549, 0.86 μM on H1299) depend on a specific isothiazole-indole-isoxazole spatial arrangement [2]. The target compound's alternative connectivity generates a distinct hydrogen-bond donor/acceptor topology that may engage different tubulin sub-pockets or alternative targets. This topological difference is a direct structural differentiator, not merely a substituent swap.

Medicinal Chemistry Anticancer Tubulin Polymerization Inhibition

4-Fluorophenyl vs. 4-Chlorophenyl Isoxazole Substitution: Halogen-Dependent Pharmacophore Modulation in the Indole-Isoxazole Hybrid Class

Within the indole-3-isoxazole-5-carboxamide hybrid series reported by Hawash et al. (2021), substitution at the 4-position of the phenyl ring on isoxazole-carboxamide derivatives produces marked shifts in cytotoxic potency. The 4-chloro analog (compound 5m) displayed weak activity across Huh7, MCF7, and HCT116 lines, whereas the 4-bromo analog (5n) similarly showed attenuated potency compared to the trimethoxyphenyl lead 5a (IC₅₀ = 0.7 μM on Huh7) [1]. Although the target compound employs a different scaffold connectivity (indol-3-yl-2-oxoacetamide rather than indole-3-isoxazole-5-carboxamide), the 4-fluorophenyl substituent is expected to confer distinct electronic and lipophilic properties versus the 4-chlorophenyl analog (CAS not available from primary sources). Fluorine's stronger electronegativity and smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) alter the isoxazole ring's electron distribution and may enhance metabolic stability via blockade of para-hydroxylation [2]. This halogen-dependent modulation is a procurement-relevant differentiator when selecting among halogen-substituted isoxazole-indole hybrids for SAR expansion.

Medicinal Chemistry Halogen Bonding Isoxazole SAR

Patent Family Evidence: Indol-3-yl-2-oxoacetamide Class Demonstrates Multimodal Anticancer Mechanisms Including Anti-Angiogenesis and Oral Bioavailability

The target compound belongs to the indol-3-yl-2-oxoacetamide class defined in US6903104, US7396838, and US7662834, which is explicitly claimed for treating cancer and angiogenesis-related diseases [1]. The lead compound from this class, BPR0C261, demonstrated a multimodal mechanism: (i) inhibition of microtubule polymerization via colchicine-site tubulin binding, (ii) G₂/M cell cycle arrest, (iii) concentration-dependent inhibition of HUVEC proliferation and migration with IC₅₀ values approximately 10-fold lower against endothelial cells than cancer cells, (iv) disruption of capillary-like tube formation in HUVEC and rat aorta ring cultures, (v) oral bioavailability of 43% in dogs with Caco-2 monolayer permeability suggesting human oral availability, and (vi) in vivo efficacy against human colorectal, gastric, and nasopharyngeal xenograft tumors in nude mice [2]. The oral formulation patent US8026271 further demonstrates that select analogs from this class, when formulated with TPGS and Transcutol, achieve unexpectedly enhanced oral bioavailability [3]. The target compound, as a structurally distinct member of this patent genus, inherits the class-level potential for both direct cytotoxicity and anti-angiogenic activity, with the 4-fluorophenyl group potentially offering differentiated pharmacokinetics versus the BPR0C261 series.

Anticancer Anti-angiogenesis Oral Bioavailability Patent Pharmacology

Indole-Isoxazole Hybrid Class Benchmark: Reference Potency Range for Structurally Related but Scaffold-Divergent Hybrids

The indole-3-isoxazole-5-carboxamide hybrid series (Hawash et al., 2021) serves as the closest structurally characterized indole-isoxazole hybrid class with published head-to-head potency data across multiple cell lines. The most potent compound, 5a (3,4,5-trimethoxyphenyl amide), achieved IC₅₀ values of 0.7 μM (Huh7), 3.6 μM (MCF7), and 1.3 μM (HCT116) by sulforhodamine B assay, with G₀/G₁ phase cell cycle arrest and significant CDK4 protein level reduction in Huh7 cells [1]. This series operates through a different scaffold connectivity (isoxazole-5-carboxamide rather than indol-3-yl-2-oxoacetamide) and does not contain the glyoxylamide linker that defines the target compound's patent class. However, it establishes a quantitative benchmark range for indole-isoxazole hybrid cytotoxicity (IC₅₀ = 0.7–35.2 μM across the full panel) and confirms that indole-isoxazole hybrids can achieve sub-micromolar potency with demonstrated cell cycle modulation [1]. The target compound's distinct glyoxylamide connectivity positions it for complementary SAR exploration: if it achieves comparable or superior potency, the glyoxylamide linker may offer advantages in synthetic accessibility or pharmacokinetic tuning relative to the carboxamide series.

Anticancer Hepatocellular Carcinoma Cell Cycle Arrest CDK4

Fluorophenyl-Isoxazole Pharmacophore Validation: 4-Fluorophenyl Substitution Confers Sub-12 μg/mL Anticancer Potency in Isoxazole-Carboxamide Series

A parallel fluorophenyl-isoxazole-carboxamide series lacking the indole moiety (Hawash et al., 2021) validates that the 4-fluorophenyl-isoxazole substructure itself contributes to anticancer activity. Compound St.2, N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, exhibited an IC₅₀ of 7.66 μg/mL against Hep3B hepatocellular carcinoma cells [1]. The broader series achieved IC₅₀ values of 5.76–34.64 μg/mL against Hep3B and HepG2 lines, with the most potent compound (2f) inducing G₂-M phase arrest in 6.73% of cells and reducing α-fetoprotein secretion from 1116.67 ng/mL to 168.33 ng/mL [1]. All compounds complied with Lipinski's Rule of Five, confirming drug-likeness of the fluorophenyl-isoxazole substructure [1]. When the 4-fluorophenyl-isoxazole motif is embedded within the target compound's more elaborate indol-3-yl-2-oxoacetamide scaffold, the combined pharmacophore may yield potency exceeding that of the simpler fluorophenyl-isoxazole-carboxamide series through additional binding interactions contributed by the indole-glyoxylamide moiety.

Anticancer Fluorophenyl-isoxazole Hepatocellular Carcinoma G2/M Arrest

Recommended Research and Procurement Application Scenarios for N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 953252-19-2)


SAR Expansion of the Indol-3-yl-2-oxoacetamide Patent Series: Exploring Isoxazole-Side vs. Indole-Side Substitution Topology

Procure this compound as a key SAR probe to systematically explore how moving the isoxazole attachment from the indole N¹ position (as in BPR0C261) to the glyoxylamide amide nitrogen alters tubulin-binding affinity, cytotoxicity selectivity, and cell cycle arrest profile. The topological inversion represented by this compound is the single most structurally informative variable within the US6903104 patent genus that has not been characterized in published peer-reviewed studies. Head-to-head testing against BPR0C261 (IC₅₀ = 0.38 μM on A549, 0.86 μM on H1299 [1]) on identical cell panels would directly quantify the pharmacological consequence of this scaffold reorganization, generating intellectual property-differentiating data for lead optimization decisions [2].

Fluorine-Specific Halogen SAR in Indole-Isoxazole Anticancer Hybrids

Use this compound to interrogate the role of the 4-fluorophenyl substituent versus alternative 4-halogenated phenyl isoxazole analogs (4-Cl, 4-Br) within the indol-3-yl-2-oxoacetamide scaffold. The indole-3-isoxazole-5-carboxamide series demonstrated that 4-Cl and 4-Br substitution produced weak activity compared to trimethoxyphenyl leads [3], while fluorophenyl-isoxazole-carboxamides achieved IC₅₀ values of 5.76–34.64 μg/mL [4]. This compound enables direct testing of whether fluorine's unique electronic profile (σₚ = 0.06) and metabolic stability advantages translate to differentiated potency and selectivity within the glyoxylamide scaffold class.

Anti-Angiogenic Activity Screening Leveraging the Indol-3-yl-2-oxoacetamide Class Precedent

The indol-3-yl-2-oxoacetamide patent family explicitly claims anti-angiogenic activity, and BPR0C261 demonstrated a ~10-fold selectivity window for endothelial cells over cancer cells with disruption of capillary-like tube formation [1]. Screen this compound in HUVEC proliferation, migration, and tube-formation assays to determine whether the 4-fluorophenyl-isoxazole topology retains or enhances the anti-angiogenic component observed in the BPR0C261 series. Positive results would position this compound as a dual-mechanism (cytotoxic + vasculature-disrupting) candidate distinct from single-mechanism microtubule inhibitors.

Oral Bioavailability Assessment in the Context of the US8026271 Formulation Platform

The oral formulation patent US8026271 demonstrates that select indol-3-yl-2-oxoacetamide analogs achieve enhanced oral bioavailability when formulated with TPGS and Transcutol, with BPR0C261 achieving 43% oral bioavailability in dogs and Caco-2 permeability suggesting human oral availability [1] [2]. Evaluate this compound's Caco-2 permeability and metabolic stability in liver microsomes as a preliminary oral developability screen. The 4-fluorophenyl group may confer improved metabolic stability relative to non-fluorinated analogs via blockade of CYP-mediated para-hydroxylation, offering a testable procurement hypothesis for PK-directed lead optimization.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.